DL-erythro Ritalinic Acid-d10 (Major)
Description
Contextual Significance of Ritalinic Acid Stereoisomers in Research Methodologies
Ritalinic acid is the primary and pharmacologically inactive metabolite of methylphenidate, a widely prescribed central nervous system stimulant. oup.comcerilliant.com The methylphenidate molecule possesses two chiral centers, which results in the existence of four distinct stereoisomers: d-threo-methylphenidate, l-threo-methylphenidate, d-erythro-methylphenidate, and l-erythro-methylphenidate. tdl.orgresearchgate.net The threo-isomers are recognized for their therapeutic effects, with the d-threo-enantiomer being the most pharmacologically active component. researchgate.netnih.gov Conversely, the erythro-isomers are associated with toxic effects. researchgate.net
Given these stereospecific properties, the ability to separate and accurately quantify the individual isomers of both the parent drug and its metabolites, including ritalinic acid, is of paramount importance in pharmacokinetic and forensic studies. nih.govresearchgate.net Research methodologies, therefore, require precise analytical techniques to differentiate between these stereoisomers to understand their distinct metabolic pathways, distribution, and clearance. usask.ca The development of chiral separation techniques, such as chiral liquid chromatography and supercritical fluid chromatography (SFC), has been a focus of research to enable the individual analysis of these compounds in biological samples like blood and urine. nih.govresearchgate.netusask.ca This analytical distinction is crucial for interpreting toxicological findings and for gaining a comprehensive understanding of the drug's disposition in the body. tdl.org
Principles and Rationale for Deuterium (B1214612) Labeling in Chemical and Biological Research
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen, containing one proton and one neutron in its nucleus. Deuterium labeling involves the strategic replacement of one or more hydrogen atoms in a molecule with deuterium atoms. clearsynth.com This isotopic substitution results in a compound that is chemically almost identical to its non-labeled (protium-containing) counterpart but has a higher molecular weight. clearsynth.com
The rationale for using deuterium-labeled compounds in research is multifaceted:
Internal Standards for Quantitative Analysis: This is one of the most significant applications. clearsynth.com In quantitative analysis, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known quantity of a deuterated standard is added to a sample. nih.govmdpi.com Because the deuterated standard has nearly identical chemical and physical properties (e.g., extraction recovery, chromatographic retention time, and ionization efficiency) to the analyte of interest, it can be used to correct for sample loss during preparation and for variations in instrument response (matrix effects). clearsynth.comaptochem.com The mass spectrometer can easily distinguish between the analyte and the heavier deuterated standard, allowing for highly accurate and precise quantification. aptochem.com
Metabolic Studies: Deuterated compounds are valuable as tracers to study the metabolic pathways of drugs and other xenobiotics. clearsynth.com By administering a deuterated drug, researchers can track its conversion into various metabolites, providing clear insights into how the body processes the compound. clearsynth.com
Elucidation of Reaction Mechanisms: The difference in mass between hydrogen and deuterium can lead to a "kinetic isotope effect" (KIE), where C-D bonds are stronger and break more slowly than C-H bonds. chem-station.com Studying these effects helps researchers understand the mechanisms of chemical reactions. chem-station.com
Structural Analysis: Deuterium labeling is also employed in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to simplify complex spectra and aid in the structural elucidation of molecules. clearsynth.com
The development of methods for incorporating deuterium into organic molecules is an active area of research, aiming for greater efficiency and applicability to complex structures. rsc.org
Overview of DL-erythro Ritalinic Acid-d10 as a Critical Research Standard
DL-erythro Ritalinic Acid-d10 (Major) is the direct application of the principles of deuterium labeling to the specific analytical challenges posed by ritalinic acid stereoisomers. As a stable isotope-labeled internal standard, it is indispensable for the accurate quantification of the erythro-isomer of ritalinic acid in forensic and clinical toxicology. tdl.orgcerilliant.com
In analytical workflows, such as those using LC-MS/MS, DL-erythro Ritalinic Acid-d10 is added to biological samples (e.g., blood or plasma) at a known concentration before sample preparation. oup.comtdl.org During the analysis, it co-elutes with the unlabeled erythro-ritalinic acid from the chromatography column. aptochem.com In the mass spectrometer, the instrument detects both the native analyte and the d10-labeled standard, but at different mass-to-charge ratios. By comparing the signal intensity of the analyte to that of the known amount of the internal standard, a precise and accurate concentration of the erythro-ritalinic acid in the original sample can be determined. clearsynth.com This method effectively compensates for any analytical variability, ensuring the reliability of the results. tdl.org The availability of high-purity, well-characterized deuterated standards like DL-erythro Ritalinic Acid-d10 is therefore essential for robust and validated bioanalytical methods. cerilliant.com
Data Tables
Table 1: Physicochemical Properties of DL-erythro Ritalinic Acid-d10 (Major)
| Property | Value | Source(s) |
| Analyte Name | DL-erythro Ritalinic Acid-d10 | lgcstandards.com |
| Synonyms | (aR,2S)-rel-Phenyl-2-piperidineacetic Acid-d10; (R,S)-2-Phenyl-2-(2-piperidyl)acetic Acid-d10 | cymitquimica.com |
| CAS Number | 1330166-48-7 | lgcstandards.com |
| Molecular Formula | C₁₃H₇D₁₀NO₂ | lgcstandards.comcymitquimica.com |
| Molecular Weight | 229.34 g/mol | lgcstandards.comcymitquimica.com |
| Isotope Type | Deuterium | lgcstandards.com |
| Purity | >95% (HPLC) | lgcstandards.com |
Table 2: Key Research Applications of Deuterated Internal Standards
| Application Area | Description | Source(s) |
| Quantitative Bioanalysis | Enables accurate determination of drug and metabolite concentrations in biological fluids (plasma, urine) by correcting for matrix effects and procedural variability. | clearsynth.comaptochem.com |
| Forensic Toxicology | Used for the precise quantification of drugs of abuse, therapeutic drugs, and their metabolites in postmortem and other forensic specimens. | oup.comcerilliant.com |
| Clinical Chemistry | Essential for therapeutic drug monitoring and diagnostic testing where high accuracy and precision are required. | nih.govmdpi.com |
| Metabolism Studies | Serve as tracers to identify and quantify metabolic products, elucidating pharmacokinetic pathways. | clearsynth.comacs.org |
| Method Validation | Crucial for validating the robustness, precision, and accuracy of analytical procedures according to international guidelines. | nih.govclearsynth.com |
Properties
CAS No. |
1330166-48-7 |
|---|---|
Molecular Formula |
C₁₃H₇D₁₀NO₂ |
Molecular Weight |
229.34 |
Synonyms |
(αR,2S)-rel-Phenyl-2-piperidineacetic Acid; (R*,S*)-2-Phenyl-2-(2-piperidyl)acetic Acid-d10; |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation for Dl Erythro Ritalinic Acid D10
Advanced Chemical Synthesis Pathways to DL-erythro Ritalinic Acid
The synthesis of the foundational DL-erythro ritalinic acid structure can be approached through several advanced chemical routes. The stereochemistry of ritalinic acid, which possesses two chiral centers, results in two diastereomeric pairs: erythro and threo. acs.org Achieving the desired erythro configuration is a key challenge in its synthesis.
One established pathway to the core structure begins with the coupling of 2-chloropyridine (B119429) and benzyl (B1604629) cyanide to form α-pyrid-2-yl-phenylacetonitrile. google.com Subsequent steps involve the hydration of the nitrile to α-pyrid-2-ylphenylacetamide. This intermediate then undergoes catalytic hydrogenation to reduce the pyridine (B92270) ring to a piperidine (B6355638) ring, yielding α-piperid-2-ylphenylacetamide. The final step is hydrolysis of the amide to the carboxylic acid. This process typically yields the threo diastereomer, which can be epimerized to the desired erythro form. google.com
More contemporary methods offer improved stereoselectivity. A notable advanced strategy involves the use of organometallic complexes. For instance, a tungsten-promoted synthesis has been developed for erythro-methylphenidate derivatives. acs.org This pathway utilizes a tungsten complex to control the stereochemistry during the formation of the piperidine ring. The synthesis installs a methyl phenylacetate (B1230308) moiety onto a pyridine precursor, which, after a series of steps including a tandem protonation/nucleophilic addition, yields the erythro diastereomer with high selectivity (>20:1 dr). acs.org This erythro-methylphenidate derivative can then be hydrolyzed to the target DL-erythro ritalinic acid.
Table 1: Comparison of Synthetic Pathways to Ritalinic Acid Core Structure
| Synthetic Pathway | Key Intermediates | Stereochemical Outcome | Reference |
|---|---|---|---|
| Classical Route | α-Pyrid-2-yl-phenylacetonitrile, α-Piperid-2-ylphenylacetamide | Primarily threo, requires epimerization | google.com |
| Tungsten-Promoted Synthesis | Tungsten-dihydropyridine (DHP) complex | Highly selective for erythro isomer (>20:1 dr) | acs.org |
Methodologies for Deuterium (B1214612) Labeling at the d10 Position in the Piperidine Ring
Incorporating ten deuterium atoms (d10) into the piperidine ring of DL-erythro ritalinic acid requires robust and efficient labeling methodologies. The goal is perdeuteration of the heterocyclic ring. Several techniques are available for such extensive isotopic labeling. researchgate.net
One common method is catalytic reduction of a suitable precursor with deuterium gas (D₂). For instance, the pyridine ring in an intermediate like α-pyrid-2-yl-phenylacetamide can be hydrogenated using D₂ gas over a catalyst such as palladium on carbon (Pd/C). This process can introduce multiple deuterium atoms across the ring in a single step.
Another powerful technique is Hydrogen Isotope Exchange (HIE) . acs.org This method involves the direct replacement of hydrogen atoms with deuterium from a deuterium source, often deuterium oxide (D₂O), in the presence of a metal catalyst. nih.gov Iridium-based catalysts are particularly effective for the deuteration of N-heterocycles. researchgate.net These reactions are equilibrium processes, often requiring an excess of the deuterium source to drive the exchange to completion and achieve high levels of incorporation. acs.org
The use of deuterated reducing agents is also a viable strategy. For example, a precursor containing a piperidinone (keto) group can be reduced using a deuteride (B1239839) source like lithium aluminum deuteride (LiAlD₄). iaea.org This specifically introduces deuterium atoms at the positions involved in the reduction. To achieve d10 labeling, this would need to be part of a broader strategy involving multiple deuteration steps or a precursor already containing deuterium at other positions. A synthetic scheme starting from a fully deuterated pyridine precursor, if available, would be the most direct route.
Table 2: Methodologies for Deuterium Incorporation in Piperidine Rings
| Method | Deuterium Source | Typical Catalyst/Reagent | Key Features |
|---|---|---|---|
| Catalytic Deuteration | Deuterium Gas (D₂) | Pd/C, PtO₂ | Applied to unsaturated precursors (e.g., pyridine ring). |
| Hydrogen Isotope Exchange (HIE) | Deuterium Oxide (D₂O) | Iridium or Palladium complexes | Direct exchange on the saturated ring; regioselectivity can be controlled. acs.orgresearchgate.net |
| Reduction with Deuterated Reagents | Lithium aluminum deuteride (LiAlD₄) | N/A | Reduces carbonyls or esters to deuterated alcohols/amines. iaea.org |
Optimization of Deuterium Exchange and Isotopic Purity in DL-erythro Ritalinic Acid-d10 Synthesis
Achieving a high isotopic purity (typically >98%) is paramount for the utility of DL-erythro Ritalinic Acid-d10 as an internal standard. simsonpharma.com The optimization of the deuteration process focuses on maximizing the incorporation of deuterium while minimizing the presence of partially labeled or unlabeled (d0) species. iaea.orgcapes.gov.br
For HIE reactions, key parameters to optimize include the choice of catalyst, solvent, temperature, and reaction time. The efficiency of the catalyst and the isotopic enrichment of the deuterium source (e.g., D₂O) are critical factors. nih.gov Since HIE is an equilibrium process, using a large excess of the deuterium source can shift the equilibrium towards the fully deuterated product. acs.org However, this can be costly. An alternative approach is the use of iterative or continuous-flow technologies, which can improve isotopic purity by repeatedly exposing the substrate to a fresh deuterated source, thereby overcoming equilibrium limitations. nih.gov
The isotopic purity of the final compound is typically quantified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ²H NMR) and High-Resolution Mass Spectrometry (HRMS) . nih.govresearchgate.net In ¹H NMR, the degree of deuteration is determined by the decrease in the integral intensity of proton signals at specific positions. nih.gov ESI-HRMS is a particularly powerful technique as it can resolve the different isotopologue ions (e.g., d0, d1, d2...d10), allowing for a precise calculation of isotopic enrichment. researchgate.netnih.gov
Table 3: Parameters for Optimizing Isotopic Purity
| Parameter | Influence on Isotopic Purity | Optimization Strategy |
|---|---|---|
| Catalyst Activity | Determines the rate and efficiency of the H/D exchange. | Screen various metal catalysts (e.g., Iridium, Palladium) and ligands. |
| Deuterium Source | The isotopic enrichment of the source (e.g., D₂O) sets the maximum achievable purity. | Use highly enriched D₂O (>99.8%); employ a large molar excess or use continuous-flow systems. nih.gov |
| Temperature | Affects reaction kinetics and equilibrium position. | Optimize for maximum exchange rate without causing degradation. |
| Reaction Time | Must be sufficient to allow the exchange reaction to reach completion. | Monitor reaction progress over time using MS or NMR to find the optimal duration. |
Purification Techniques for Synthesized DL-erythro Ritalinic Acid-d10
After synthesis and deuterium labeling, the crude product must be purified to remove reagents, byproducts, and any unlabeled or partially labeled material. The purification of DL-erythro Ritalinic Acid-d10 relies on standard physicochemical separation techniques, leveraging the compound's properties as an amino acid. libretexts.org
Recrystallization is a fundamental technique used to purify solid compounds. It involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.
Chromatographic methods are highly effective for purifying ritalinic acid and its isotopologues.
Solid-Phase Extraction (SPE): Often used as an initial cleanup step, SPE can efficiently isolate the target compound from a complex mixture, such as a reaction quench solution. nih.gov
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for achieving high purity. Reverse-phase HPLC, using a C18 column with a buffered mobile phase, is well-suited for separating ritalinic acid from closely related impurities. nih.gov The method can be scaled from analytical to preparative quantities.
Ion-Exchange Chromatography: Given that ritalinic acid is an amino acid with both an acidic (carboxylic acid) and a basic (piperidine nitrogen) group, ion-exchange chromatography can be a very selective purification method. libretexts.org
Thin-Layer Chromatography (TLC): While primarily an analytical tool for monitoring reaction progress, TLC can also be used for small-scale preparative separations. nih.gov
The choice of purification technique depends on the scale of the synthesis and the nature of the impurities. Often, a combination of methods, such as an initial extraction followed by preparative HPLC, is required to achieve the desired chemical and isotopic purity.
Advanced Spectroscopic and Chromatographic Characterization of Dl Erythro Ritalinic Acid D10
High-Resolution Mass Spectrometry for Isotopic Distribution and Molecular Identity Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the molecular formula and the detailed assessment of the isotopic distribution of DL-erythro Ritalinic Acid-d10. The technique provides a highly accurate mass measurement, which is used to verify the elemental composition. For DL-erythro Ritalinic Acid-d10, with a molecular formula of C₁₃H₇D₁₀NO₂, the expected monoisotopic mass is approximately 229.1887 Da lgcstandards.com.
HRMS analysis, particularly using techniques like Liquid Chromatography-Mass Spectrometry with Selected Ion Monitoring (LC/MS-SIM), is crucial for evaluating isotopic purity. This analysis confirms the incorporation of ten deuterium (B1214612) atoms and determines the relative abundance of other isotopologues (molecules with fewer than ten deuterium atoms, e.g., d9, d8). In analogous deuterated ritalinic acid syntheses, LC/MS-SIM has been used to show a distribution of isotopologues, for instance, a mixture of d10, d9, and d8 species, while confirming the absence of the unlabeled (d0) compound cerilliant.comcerilliant.com. This detailed distribution is critical for quantitative studies where the deuterated compound is used as an internal standard.
Table 1: Representative Isotopic Distribution Data for Deuterated Ritalinic Acid from Mass Spectrometry This table is illustrative, based on typical findings for deuterated compounds as described in literature cerilliant.comcerilliant.com.
| Isotopologue | Relative Abundance (%) |
|---|---|
| d10 | 55% |
| d9 | 34% |
| d8-d7 | 11% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium Localization
Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation and identifies the specific sites of deuterium incorporation. For DL-erythro Ritalinic Acid-d10, both ¹H NMR and ²H (Deuterium) NMR are employed.
¹H NMR spectra are used to identify the remaining non-deuterated protons. The absence or significant reduction of signals corresponding to the piperidine (B6355638) ring and one of the alpha-carbon protons confirms successful deuteration at these positions. The IUPAC name, (2R)-2-deuterio-2-[(2S)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acid, specifies that ten deuterium atoms are incorporated: one on the carbon adjacent to the phenyl group and nine replacing protons on the piperidine ring lgcstandards.com. ²H NMR can also be used, as it directly observes the deuteron signals, providing a clean spectrum without interference from proton signals sigmaaldrich.com.
For highly deuterated compounds, analyzing the residual ¹H signals can be challenging sigmaaldrich.comnih.gov. In such cases, other techniques like deuterium-induced isotope shifts on ¹³C NMR signals can be utilized to resolve and quantify the different isotopologues nih.govresearchgate.net. Studies on analogous deuterated ritalinic acid have used qNMR to confirm the distribution of deuterium across the piperidine ring and to detect any unintended H-D exchange on the aromatic ring cerilliant.comcerilliant.com.
Table 2: Example qNMR Data for Site-Specific Deuterium Incorporation in a Deuterated Ritalinic Acid Analog Data is representative of findings described for qNMR analysis of deuterated ritalinic acid cerilliant.comcerilliant.com.
| Position | % Deuterium Incorporation |
|---|---|
| Piperidine Ring (average) | >98% |
| Alpha-Carbon (to phenyl) | >98% |
Chromatographic Purity Assessment and Diastereomeric Separation Methodologies
Chromatographic techniques are essential for assessing the chemical and stereoisomeric purity of DL-erythro Ritalinic Acid-d10. These methods ensure that the compound is free from synthetic precursors, by-products, and undesired stereoisomers.
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a standard method for determining the chemical purity of ritalinic acid. The analysis is typically performed on a reversed-phase column. Such methods have been used to establish the chemical purity of deuterated ritalinic acid standards at levels of 99% or higher cerilliant.comcerilliant.com.
Ritalinic acid has two chiral centers, meaning it can exist as four stereoisomers (two pairs of enantiomers: d/l-erythro and d/l-threo). Chiral chromatography is therefore critical to separate these isomers and confirm the diastereomeric and enantiomeric purity of the DL-erythro Ritalinic Acid-d10 product. Various chiral stationary phases (CSPs) and techniques have been successfully employed for this purpose.
Methods include HPLC with protein-based columns, such as the α1-acid glycoprotein (AGP) column, which has been shown to achieve baseline separation of the d- and l-enantiomers of ritalinic acid usask.canih.gov. Another effective CSP is the macrocyclic glycopeptide-based CHIROBIOTIC V2 column sigmaaldrich.com. Supercritical Fluid Chromatography (SFC) has also been utilized as a powerful technique for the chiral separation of ritalinic acid and its parent compound, methylphenidate nih.govresearchgate.net. These methods are crucial for ensuring that the material is predominantly the desired erythro diastereomer and for quantifying the enantiomeric ratio.
Table 3: Summary of Chiral Chromatography Methods for Ritalinic Acid Separation
| Technique | Chiral Stationary Phase (Column) | Mobile Phase Example | Detector |
|---|---|---|---|
| HPLC | α1-acid glycoprotein (AGP) nih.gov | 0.4% acetic acid and 0.1% dimethyloctylamine, pH 3.4 nih.gov | UV (220 nm) nih.gov |
| HPLC | Astec® CHIROBIOTIC® V2 sigmaaldrich.com | 20 mM ammonium acetate, pH 4.1 / methanol (7:93) sigmaaldrich.com | UV (230 nm) sigmaaldrich.com |
Analytical Method Development and Validation Utilizing Dl Erythro Ritalinic Acid D10 As a Reference Standard
Development of Robust Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for Ritalinic Acid Quantification
The development of a reliable LC-MS/MS assay for ritalinic acid involves meticulous optimization of chromatographic conditions and mass spectrometric parameters. nih.gov The goal is to achieve a sensitive, selective, and rapid method for the determination of ritalinic acid in various biological matrices such as blood, plasma, oral fluid, and urine. nih.govnih.gov
A typical LC-MS/MS method involves the separation of the analyte from other matrix components using a liquid chromatograph, followed by detection and quantification using a tandem mass spectrometer. nih.gov The use of electrospray ionization (ESI) in the positive mode is common for the analysis of ritalinic acid. nih.govresearchgate.net Multiple reaction monitoring (MRM) is employed to enhance selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. nih.gov
Role of DL-erythro Ritalinic Acid-d10 as an Internal Standard in Quantitative Analytical Procedures
In quantitative analysis, particularly with mass spectrometry, an internal standard is essential for achieving accurate and precise results. clearsynth.comscioninstruments.com A stable isotope-labeled internal standard, such as DL-erythro Ritalinic Acid-d10, is considered the gold standard. aptochem.com This is because its physicochemical properties are nearly identical to the unlabeled analyte, ritalinic acid. aptochem.com
The primary functions of DL-erythro Ritalinic Acid-d10 as an internal standard include:
Compensation for Variability: It corrects for variations that can occur during sample preparation, such as extraction and reconstitution steps. clearsynth.comscioninstruments.com
Correction for Matrix Effects: Biological samples are complex, and co-eluting substances can either suppress or enhance the ionization of the analyte, a phenomenon known as the matrix effect. clearsynth.comscioninstruments.com Since the deuterated standard is affected by the matrix in the same way as the analyte, it effectively compensates for these effects. nih.govclearsynth.com
Instrumental Fluctuation Correction: It accounts for any fluctuations in the LC-MS/MS system's performance, such as injection volume variability and changes in ionization efficiency. scioninstruments.comaptochem.com
By adding a known amount of DL-erythro Ritalinic Acid-d10 to each sample, the concentration of ritalinic acid can be accurately determined by comparing the peak area ratio of the analyte to the internal standard. clearsynth.com This approach significantly improves the robustness and reliability of the analytical method. clearsynth.comaptochem.com
| Matrix | Extraction Method | Internal Standard | Linearity Range | Reference |
|---|---|---|---|---|
| Blood, Plasma, Oral Fluid | Protein Precipitation | Deuterated methylphenidate and ritalinic acid | 10-1500 ng/mL (Blood/Plasma), 0.25-125 ng/mL (Oral Fluid) | nih.gov |
| Urine | Dilution | d₆-amphetamine | 5-5000 µg/L | nih.govresearchgate.net |
| Whole Blood | Solid-Phase Extraction | rac-threo-MPH-d10 and rac-threo-RA-d10 | 0.5-500 ng/g | oup.com |
| Hair | Methanol Extraction | Not specified, but method validated for MPH and RA | 1-100 pg/mg | researchgate.netnih.gov |
Strategies for Minimizing Matrix Effects and Ensuring Reproducibility
Matrix effects can significantly compromise the accuracy and reproducibility of LC-MS/MS assays. researchgate.net Several strategies are employed to minimize these effects when analyzing ritalinic acid:
Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are used to remove interfering substances from the sample matrix. oup.comresearchgate.net For instance, a study on ritalinic acid in blood utilized automated solid-phase extraction following protein precipitation. oup.com
Chromatographic Separation: Optimizing the chromatographic conditions to separate ritalinic acid from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient, and column chemistry. nih.govresearchgate.net
Use of a Co-eluting Internal Standard: The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard like DL-erythro Ritalinic Acid-d10 that co-elutes with the analyte. nih.govresearchgate.net This ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement. nih.govresearchgate.net
Dilution: In some cases, simply diluting the sample can reduce the concentration of matrix components to a level where they no longer significantly interfere with the analysis. researchgate.net
By implementing these strategies, the reproducibility of the method is enhanced, ensuring that consistent and reliable results are obtained across different sample batches and analytical runs. nih.govresearchgate.net
| Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Effective Sample Preparation | Utilizing techniques like SPE or LLE to remove interfering compounds. | Automated SPE for whole blood analysis. | oup.com |
| Optimized Chromatography | Adjusting LC parameters to achieve separation from matrix components. | Gradient elution on a PFP propyl column for urine samples. | nih.govresearchgate.net |
| Stable Isotope-Labeled Internal Standard | Using a co-eluting deuterated standard to compensate for signal variations. | Use of rac-threo-RA-d10 for blood analysis. | oup.com |
| Sample Dilution | Reducing the concentration of matrix components by diluting the sample. | Dilution of urine samples prior to injection. | researchgate.net |
Validation of Analytical Methods Employing DL-erythro Ritalinic Acid-d10
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. When using DL-erythro Ritalinic Acid-d10 as an internal standard, the validation process assesses several key parameters to demonstrate the method's reliability.
Assessment of Linearity, Sensitivity (LOD/LOQ), and Calibration Range
Linearity: This parameter is evaluated to confirm that the method's response is directly proportional to the concentration of the analyte over a specific range. Calibration curves are generated by analyzing samples with known concentrations of ritalinic acid and a fixed concentration of DL-erythro Ritalinic Acid-d10. oup.comresearchgate.net The linearity is typically assessed by the correlation coefficient (r) or the coefficient of determination (r²), which should be close to 1. nih.govresearchgate.net
Sensitivity: The sensitivity of the method is determined by its limit of detection (LOD) and limit of quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.netnih.gov For ritalinic acid analysis in hair, LODs as low as 1 pg/mg and LOQs of 1 pg/mg have been achieved. researchgate.netnih.gov In blood, the LOQ for ritalinic acid enantiomers has been reported as 0.5 ng/g. oup.com
Calibration Range: The calibration range defines the upper and lower concentrations for which the method is shown to be linear, accurate, and precise. This range is established based on the expected concentrations of ritalinic acid in the samples being analyzed. nih.govoup.com For example, a calibration range of 10-1500 ng/mL has been used for ritalinic acid in blood and plasma. nih.gov
| Matrix | LOD | LOQ | Calibration Range | Reference |
|---|---|---|---|---|
| Blood/Plasma | Not specified | Not specified | 10-1500 ng/mL | nih.gov |
| Urine | 5 µg/L | 100 µg/L | 5-5000 µg/L | nih.gov |
| Whole Blood (enantiomers) | Not specified | 0.5 ng/g | 0.5-500 ng/g | oup.com |
| Hair | 1 pg/mg | 1 pg/mg | 1-100 pg/mg | researchgate.netnih.gov |
Evaluation of Accuracy, Precision, and Selectivity
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentrations and calculating the percent recovery. oup.com For ritalinic acid analysis, accuracy is generally expected to be within ±15% of the nominal value (±20% at the LOQ). oup.com
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). oup.com Both intra-run (within the same analytical run) and inter-run (between different runs) precision are evaluated. For ritalinic acid, CVs are typically required to be less than 15%. oup.com
Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or other drugs. oup.com The use of MRM in LC-MS/MS provides a high degree of selectivity. nih.gov The absence of interfering peaks at the retention time of ritalinic acid and its internal standard in blank samples demonstrates the method's selectivity. oup.com
| Matrix | Concentration Level | Accuracy (% Bias) | Precision (% CV) | Reference |
|---|---|---|---|---|
| Whole Blood (enantiomers) | Above LOQ | 89-94% | <15% | oup.com |
| Urine | Various | ≤ ±20% | <8% (intra- and inter-day) | nih.gov |
| Hair | Various | Acceptable | Acceptable | researchgate.netnih.gov |
Analytical Stability Considerations for Deuterated Ritalinic Acid Standards
The stability of the deuterated internal standard, DL-erythro Ritalinic Acid-d10, is a critical aspect of method validation. It is essential to ensure that the standard does not degrade or undergo isotopic exchange during sample storage and processing.
Potential issues with deuterated standards include the loss of deuterium (B1214612) in solution or under mass spectrometry conditions. hilarispublisher.com Therefore, stability studies are conducted to evaluate the integrity of the standard under various conditions, such as freeze-thaw cycles, short-term bench-top storage, and long-term storage at different temperatures. nih.gov
The stability of DL-erythro Ritalinic Acid-d10 is typically assessed by analyzing QC samples that have been subjected to these conditions and comparing the results to freshly prepared samples. Any significant change in the analyte-to-internal standard peak area ratio would indicate instability. However, with careful selection of the labeling position, modern deuterated standards are generally very stable. hilarispublisher.com
Proficiency Testing and Inter-laboratory Comparisons in Analytical Research
The reliability and accuracy of analytical testing are paramount, particularly in fields such as clinical toxicology, forensic science, and pharmaceutical analysis. Proficiency testing (PT) and inter-laboratory comparisons are essential components of a laboratory's quality assurance program. These processes are designed to assess the performance of individual laboratories for specific tests or measurements and to monitor their continuing competence. The use of high-purity, stable isotope-labeled internal standards, such as DL-erythro Ritalinic Acid-d10 (Major), is fundamental to the success and comparability of these programs, ensuring that results are consistent and reliable across different analytical platforms and institutions.
Proficiency testing involves a central, accredited body distributing identical test materials to a group of participating laboratories. Each laboratory analyzes the material using its own standard operating procedures and reports the results back to the provider. This process allows for an external and objective evaluation of a laboratory's analytical capabilities. Inter-laboratory comparisons, which can be a component of PT schemes or conducted independently, serve to establish the performance characteristics of a method and to identify and resolve potential analytical discrepancies among laboratories.
A critical factor in achieving comparable results is the mitigation of analytical variability. Deuterated internal standards are invaluable tools for this purpose, especially in mass spectrometry-based methods. clearsynth.com By incorporating a known concentration of a stable isotope-labeled analogue of the target analyte, such as using DL-erythro Ritalinic Acid-d10 for the quantification of ritalinic acid, laboratories can effectively compensate for variations that may occur during sample preparation, extraction, and instrumental analysis. texilajournal.com Since the deuterated standard co-elutes with the unlabeled analyte and has nearly identical physicochemical properties, it experiences similar matrix effects and ionization suppression or enhancement, allowing for more accurate and precise quantification. texilajournal.commyadlm.org
Inter-laboratory Comparison for Ritalinic Acid Quantification
This interactive table summarizes hypothetical results from a proficiency test for ritalinic acid analysis. The use of a common internal standard like DL-erythro Ritalinic Acid-d10 helps normalize the data and allows for a more direct comparison of laboratory performance.
The successful validation of the analytical method within each laboratory is a prerequisite for participating in such comparative studies. The use of DL-erythro Ritalinic Acid-d10 as an internal standard is integral to this validation process. Research has demonstrated that methods employing stable isotope-labeled standards for the analysis of methylphenidate and ritalinic acid achieve high levels of precision and accuracy. oup.comresearchgate.net Validation parameters typically include linearity, limit of quantification (LOQ), precision, and accuracy. oup.com
Typical Method Validation Parameters using DL-erythro Ritalinic Acid-d10
This table presents typical performance characteristics for a validated LC-MS/MS method for ritalinic acid, utilizing DL-erythro Ritalinic Acid-d10 as the internal standard. These metrics are crucial for ensuring the reliability of data submitted for proficiency testing.
Role in Metabolic Research and Pathway Elucidation Studies
Investigation of Carboxylesterase 1 (CES1) Mediated De-esterification Mechanisms Using Deuterated Probes
The primary metabolic pathway for methylphenidate is de-esterification to its pharmacologically inactive metabolite, ritalinic acid. researchgate.nettaylorandfrancis.com This reaction is almost exclusively catalyzed by Carboxylesterase 1 (CES1), an enzyme abundant in the human liver. researchgate.netnih.gov To investigate the kinetics and mechanisms of this enzymatic process, researchers utilize deuterated compounds like DL-erythro Ritalinic Acid-d10.
Deuterated standards are crucial in quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov In these studies, a known amount of the deuterated analyte (in this case, a deuterated form of ritalinic acid) is added to a biological sample as an internal standard. nih.govcerilliant.com Because the deuterated standard is chemically identical to the non-labeled analyte, it behaves similarly during sample preparation (e.g., protein precipitation, solid-phase extraction) and chromatographic separation. nih.govoup.com However, due to its higher mass, it can be distinguished from the endogenous metabolite by the mass spectrometer. nih.gov This allows for precise and accurate quantification of the ritalinic acid formed from methylphenidate, correcting for any loss of analyte during sample processing.
Research has demonstrated that CES1 is the major enzyme responsible for the first-pass, stereoselective metabolism of methylphenidate. researchgate.netnih.gov Studies using purified recombinant human liver carboxylesterases confirmed that CES1A1 has a high catalytic efficiency for methylphenidate, while no significant activity was detected with CES2 and CES3 for either enantiomer. nih.gov The use of deuterated probes in such in vitro systems allows for a clear and unambiguous measurement of the rate of metabolite formation, providing critical data on enzyme function and substrate specificity. Genetic variations in the CES1 gene, such as the Gly143Glu polymorphism, can lead to decreased enzymatic activity, which in turn alters the metabolism of methylphenidate. nih.govnih.gov
Application of DL-erythro Ritalinic Acid-d10 in Isotopic Tracer Studies for Methylphenidate Metabolism
Isotopic tracer studies are a cornerstone of metabolic research, allowing scientists to track the fate of a drug molecule within a biological system. Stable isotope-labeled compounds, such as those labeled with deuterium (B1214612) (a heavy isotope of hydrogen), are ideal for this purpose. medchemexpress.com DL-erythro Ritalinic Acid-d10 and its precursor, deuterated methylphenidate, can be used as tracers to follow the metabolic conversion of the drug to its primary metabolite. cerilliant.compharmaffiliates.com
When a deuterated version of methylphenidate is administered in a research setting, its metabolites, including the corresponding deuterated ritalinic acid, can be readily identified and quantified using mass spectrometry. This technique, known as isotope dilution mass spectrometry, provides high sensitivity and specificity. cerilliant.com It enables researchers to differentiate between the administered drug and any pre-existing or endogenous compounds, providing a clear picture of the metabolic pathway.
These tracer studies have been instrumental in confirming that the de-esterification of methylphenidate to ritalinic acid is the main route of metabolism, accounting for approximately 80% of an oral dose. nih.gov Furthermore, such studies help delineate the pharmacokinetics of both the parent drug and its metabolite, measuring rates of formation and elimination. d-nb.info
In Vitro Metabolic Studies of Ritalinic Acid and its Precursors
In vitro studies, using systems such as purified enzymes or cell lines, are essential for isolating and characterizing specific metabolic reactions. nih.gov The formation of ritalinic acid from its precursor, methylphenidate, has been extensively studied in vitro. researchgate.net
Experiments with purified native and recombinant human liver carboxylesterases have definitively identified CES1A1 as the key enzyme in the hydrolysis of methylphenidate. nih.gov These studies provide detailed kinetic data, demonstrating the enzyme's efficiency in converting the drug to ritalinic acid. researchgate.netnih.gov
Interestingly, research has also explored the further biotransformation of ritalinic acid itself. One in vitro study investigated the biotransformation of ritalinic acid using laccase enzymes in the presence of a mediator, 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO). nih.gov The results showed that ritalinic acid could be transformed into an N-methyl derivative, and was also reduced to an aldehyde and an alcohol. nih.gov This was the first detailed investigation into the potential for further biotransformation of ritalinic acid. nih.gov
Table 1: Summary of In Vitro Metabolic Findings
| Precursor/Substrate | Enzyme System | Key Finding | Citation |
| Methylphenidate | Recombinant human CES1A1, CES2, CES3 | CES1A1 is the primary enzyme responsible for hydrolysis; CES2 and CES3 show no catalytic activity. | nih.gov |
| Ritalinic Acid | Laccase with TEMPO mediator | Ritalinic acid can be further metabolized to N-methyl derivatives, aldehydes, and alcohols. | nih.gov |
Stereoselective Hydrolysis and Formation of Ritalinic Acid Isomers in Research Models
Methylphenidate has two chiral centers, resulting in four possible stereoisomers: d- and l-threo-methylphenidate, and d- and l-erythro-methylphenidate. taylorandfrancis.comoup.com Most pharmaceutical formulations contain a racemic mixture of the threo isomers (d,l-threo-methylphenidate). nih.gov The d-threo-isomer is considered the pharmacologically active component. taylorandfrancis.comnih.gov
The metabolism of methylphenidate by CES1 is highly stereoselective. nih.govd-nb.info In vitro studies using purified CES1A1 have shown that the enzyme's catalytic efficiency is significantly greater for l-threo-methylphenidate than for d-threo-methylphenidate. researchgate.netnih.gov This preferential hydrolysis of the l-enantiomer (B50610) leads to its faster elimination from the body and results in higher plasma concentrations of the active d-enantiomer after administration of the racemic mixture. taylorandfrancis.com
Table 2: Catalytic Efficiency of CES1A1 for Methylphenidate Enantiomers
| Enantiomer | Catalytic Efficiency (kcat/Km) (mM⁻¹ min⁻¹) | Key Observation | Citation |
| l-threo-methylphenidate | 7.7 | Higher catalytic efficiency, leading to faster clearance. | researchgate.netnih.gov |
| d-threo-methylphenidate | 1.3 - 2.1 | Lower catalytic efficiency, leading to slower clearance and higher plasma concentration of the active isomer. | researchgate.netnih.gov |
Applications of Dl Erythro Ritalinic Acid D10 in Specialized Research Domains
Development of Bioanalytical Methodologies for Research Specimen Analysis
DL-erythro Ritalinic Acid-d10 is instrumental in the development and validation of robust bioanalytical methods for the detection and quantification of ritalinic acid, the primary metabolite of methylphenidate, in biological samples. nih.govcaymanchem.com These methods are essential for pharmacokinetic, clinical, and forensic studies. The use of a stable, deuterated internal standard like ritalinic acid-d10 is a cornerstone of modern quantitative analysis, particularly when using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). texilajournal.comnih.gov
Researchers have developed numerous LC-MS/MS-based assays for various biological matrices, including whole blood, plasma, oral fluid, and urine. oup.comnih.gov In these methodologies, DL-erythro Ritalinic Acid-d10 is added to the biological sample at the beginning of the preparation process, which can involve techniques such as protein precipitation or solid-phase extraction (SPE). oup.comnih.gov As the sample is processed, any loss of the target analyte is mirrored by a proportional loss of the deuterated internal standard. chiron.no During LC-MS/MS analysis, the instrument distinguishes between the native ritalinic acid and the d10-labeled standard based on their mass difference, allowing for a precise calculation of the analyte's concentration. d-nb.info
This approach effectively compensates for matrix effects—where other components in a complex biological sample can suppress or enhance the instrument's signal—and ensures the accuracy and reproducibility of the results. clearsynth.comresearchgate.net Validation studies for these methods consistently demonstrate high performance, with defined limits of quantification, linearity across a range of concentrations, and acceptable precision and accuracy. nih.govnih.govoup.com For instance, a method for analyzing whole blood reported a linear range of 0.5 to 500 ng/g for ritalinic acid enantiomers with coefficients of variation of 15% or less. oup.comoup.com Another study on oral fluid achieved a limit of quantification of 0.5 ng/mL. nih.gov
Table 1: Example Validation Parameters for Bioanalytical Methods Using Deuterated Ritalinic Acid Standards This table is a composite representation based on findings from multiple research studies.
| Parameter | Matrix | Method | Finding | Citation |
|---|---|---|---|---|
| Linearity Range | Whole Blood | LC-MS/MS | 0.5 - 500 ng/g | oup.com, oup.com |
| Limit of Quantification (LOQ) | Oral Fluid | micro-QuEChERS & LC-MS/MS | 0.5 ng/mL | nih.gov |
| Accuracy (Bias) | Oral Fluid | micro-QuEChERS & LC-MS/MS | < 7.7% | nih.gov |
| Precision (CV%) | Whole Blood | LC-MS/MS | ≤ 15% | oup.com, oup.com |
| Hydrolysis Control | Urine | LC-MS/MS | Ritalinic Acid-d10 used as internal standard | nih.gov |
Utilization as a Certified Reference Material in Analytical and Forensic Research Laboratories
DL-erythro Ritalinic Acid-d10 is produced and sold as a Certified Reference Material (CRM), which is a standard of the highest quality and metrological integrity. cerilliant.comcerilliant.com CRMs are essential for achieving accuracy and comparability of measurement results between different laboratories and over time. reagecon.com Manufacturers of CRMs often operate under stringent international standards, such as ISO 17034, which ensures competence in production and the provision of detailed certificates of analysis. reagecon.comromerlabs.com
In analytical and forensic laboratories, this CRM is indispensable for a range of applications. cerilliant.com These include:
Clinical Toxicology: Accurately measuring ritalinic acid levels to monitor patient compliance with prescribed methylphenidate treatment. caymanchem.comcerilliant.com
Urine Drug Testing: Providing a reliable standard for workplace or sports anti-doping screening programs. nih.govcerilliant.com
Forensic Analysis: Quantifying ritalinic acid in ante-mortem and post-mortem samples to aid in toxicological investigations. oup.comoup.com In forensic cases, the concentration of ritalinic acid can be 10 to 20 times higher than that of the parent drug, methylphenidate, making its accurate measurement crucial. oup.comoup.com
The use of a stable isotope-labeled CRM like DL-erythro Ritalinic Acid-d10 allows forensic toxicologists to perform isotope dilution mass spectrometry, which is considered a gold-standard quantitative technique. cerilliant.comresearchgate.net This method provides low uncertainty and high specificity, which are paramount when analytical results may have significant legal and clinical implications.
Table 2: Properties of DL-erythro Ritalinic Acid-d10 as a Reference Material Data compiled from supplier and chemical database information.
| Property | Value | Citation |
|---|---|---|
| Chemical Formula | C₁₃H₇D₁₀NO₂ | lgcstandards.com, pharmaffiliates.com |
| Molecular Weight | 229.34 | lgcstandards.com, pharmaffiliates.com |
| CAS Number | 1330166-48-7 | lgcstandards.com, pharmaffiliates.com |
| Purity | Typically >95% | lgcstandards.com |
| Application Type | Certified Reference Material, Internal Standard | cerilliant.com, cerilliant.com |
Research into Impurity Profiling and Quality Control during Methylphenidate Synthesis
In pharmaceutical manufacturing, ensuring the purity of an active pharmaceutical ingredient (API) is a critical aspect of quality control. The synthesis of methylphenidate can result in the formation of various impurities, including stereoisomers and related substances. researchgate.net Ritalinic acid itself is a known degradation product and major impurity that can be found in finished methylphenidate formulations. pharmaffiliates.comresearchgate.net One study noted that ritalinic acid was a major impurity observed during stability testing of methylphenidate under accelerated conditions. researchgate.net
The process to create specific isomers of methylphenidate may involve the chemical resolution of dl-threo-ritalinic acid as a precursor. google.com During such processes, controlling the levels of unwanted isomers and related impurities is vital.
DL-erythro Ritalinic Acid-d10 serves as an essential tool for the development of analytical methods used in this context. For quality control laboratories, an accurate method is needed to quantify the level of ritalinic acid impurity in batches of methylphenidate. By using DL-erythro Ritalinic Acid-d10 as an internal standard, analysts can develop highly specific and accurate LC-MS/MS methods to measure the non-labeled ritalinic acid impurity. This ensures that each batch of the API meets the stringent purity specifications required by regulatory authorities. The availability of stable isotope-labeled standards for various ritalinic acid impurities underscores their importance in these quality control applications. pharmaffiliates.com
Environmental Research Methodologies for Ritalinic Acid Detection and Fate
The widespread use of methylphenidate has led to the emergence of its main metabolite, ritalinic acid, as an environmental contaminant of interest. tntech.edunih.gov Wastewater-based epidemiology uses the concentration of drug metabolites in sewage to estimate community-level consumption of a particular substance. Ritalinic acid is frequently monitored in wastewater to track trends in methylphenidate use. nih.govpugetsound.edu
DL-erythro Ritalinic Acid-d10 is a vital component in the analytical methods developed for these environmental studies. The detection of pharmaceuticals in complex matrices like wastewater influent, effluent, and surface water requires highly sensitive and selective methods to measure what are often very low concentrations. nih.gov Research methodologies typically employ solid-phase extraction (SPE) to concentrate the analytes from water samples, followed by analysis with LC-MS/MS. tntech.edunih.govpugetsound.edu
The use of a deuterated internal standard is critical for achieving accurate quantification in these challenging samples. tntech.edu It corrects for analyte loss during the multi-step extraction process and mitigates the significant matrix effects common in wastewater analysis. Studies have successfully used this approach to investigate the occurrence and fate of ritalinic acid in aquatic systems. Research has shown that ritalinic acid is poorly removed by conventional wastewater treatment, with removal rates as low as 13-23%, leading to its detection in river water. nih.gov
Table 3: Findings from Environmental Studies on Ritalinic Acid This table summarizes data from key environmental research papers.
| Study Focus | Sample Type | Key Finding | Citation |
|---|---|---|---|
| Occurrence and Fate | Wastewater Effluent | Concentrations ranged from <50-170 ng/L. | nih.gov |
| Occurrence and Fate | German Rivers | Concentrations ranged from 4-23 ng/L. | nih.gov |
| Campus Drug Use Trends | Campus Wastewater | Ritalinic acid levels showed varied trends across semesters. | nih.gov, pugetsound.edu |
| Wastewater Analysis | Wastewater Influent/Effluent | Method developed using SPE and LC-MS/MS with deuterated internal standards for analysis. | tntech.edu |
Future Directions and Emerging Research Avenues for Dl Erythro Ritalinic Acid D10
Advancements in Stereoselective Synthesis Techniques for Labeled Diastereomers
The synthesis of isotopically labeled compounds with precise stereochemistry is a formidable challenge. For DL-erythro Ritalinic Acid-d10, ensuring both high isotopic purity and correct diastereomeric configuration is paramount for its function as an accurate internal standard.
Current synthetic routes can be complex and may result in incomplete deuteration. For instance, a known seven-step synthesis of ±-threo-ritalinic acid-D10 hydrochloride yielded a product with 99% chemical purity, but mass spectrometry revealed a mixture of deuterated isomers, with only 55% being the desired D10 species, alongside significant amounts of D9, D8, and D7 isomers. cerilliant.com Quantitative NMR analysis further showed that while deuterium (B1214612) was distributed throughout the piperidine (B6355638) ring, some exchange had also occurred on the aromatic ring, indicating that the catalyst facilitated unintended exchanges. cerilliant.com
Future research is focused on overcoming these limitations through advanced stereoselective synthesis techniques. nih.govnih.gov Emerging strategies in asymmetric catalysis, such as those using chiral catalysts or auxiliaries, offer more precise control over the formation of stereocenters. nih.govacs.org
Key areas for advancement include:
Diastereodivergent Synthesis: Modular approaches that allow for the selective synthesis of any desired diastereomer from a common precursor are highly sought after. acs.org Applying such a strategy could enable the efficient and separate production of erythro and threo isomers of deuterated ritalinic acid.
Catalytic Deuteration: The development of new catalytic systems with higher selectivity for specific C-H bonds could prevent unintended isotope scrambling and ensure the production of D10 isomers with higher isotopic purity.
Chiral Resolution: Improved methods for resolving racemic mixtures, such as the use of novel chiral carboxylic acids, can be applied to separate the desired d- and l-enantiomers of the erythro diastereomer after synthesis. google.com
These advancements will be crucial for producing DL-erythro Ritalinic Acid-d10 standards of the highest purity, thereby improving the accuracy of quantitative studies that rely on them.
Integration of DL-erythro Ritalinic Acid-d10 in Multi-Omics Research Methodologies
Multi-omics research, which integrates data from genomics, proteomics, metabolomics, and other "-omics" fields, offers a holistic view of complex biological systems. nih.govresearchgate.net Metabolomics, which measures the complete set of small-molecule metabolites, is a cornerstone of this approach, as metabolites represent the downstream output of genomic and proteomic activity. nih.gov
The accuracy of metabolomic data is fundamental for meaningful multi-omics integration. nih.gov This is where stable isotope-labeled internal standards like DL-erythro Ritalinic Acid-d10 play an indispensable role. In quantitative mass spectrometry, these standards are used to correct for variations in sample preparation and instrument response, ensuring precise and reliable quantification of the target analyte (ritalinic acid). clearsynth.com
Future applications will see the integration of highly accurate, ritalinic acid quantification data into larger systems biology models. For example, by correlating precise metabolite levels with transcriptomic (RNA) and proteomic (protein) data from the same samples, researchers can:
Elucidate the complete metabolic pathway of methylphenidate.
Identify genetic polymorphisms in enzymes like carboxylesterase 1 (CES1) that affect metabolism rates. oup.com
Discover novel biomarkers by linking metabolic phenotypes to disease states or drug responses.
Table 1: Role of Stable Isotope Labeling in Multi-Omics Research
| Omics Field | Application of Stable Isotope Labeling | Contribution of DL-erythro Ritalinic Acid-d10 |
|---|---|---|
| Metabolomics | Serves as an internal standard for accurate quantification of metabolites and for metabolic flux analysis. creative-proteomics.com | Enables precise measurement of ritalinic acid concentrations in biological samples, providing reliable data for integration. clearsynth.com |
| Proteomics | Used in techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) to quantify protein synthesis and turnover. nih.gov | While not directly used in proteomics, it provides accurate metabolite data that can be correlated with protein expression levels (e.g., metabolic enzymes). |
| Genomics | Labeled nucleotides can be used to track DNA synthesis and turnover, aiding in the study of gene expression and genetic variation. pharmiweb.com | Accurate metabolite quantification helps link genetic variations (e.g., SNPs in metabolic enzymes) to functional metabolic outcomes. |
Novel Analytical Platforms for Enhanced Sensitivity and Throughput in Research Quantification
The quantification of ritalinic acid enantiomers is routinely performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.comoup.com These methods, which rely on deuterated internal standards like DL-erythro Ritalinic Acid-d10, offer high sensitivity and specificity. researchgate.net However, the demand for higher throughput and the analysis of increasingly complex samples drives the development of novel analytical platforms.
Emerging technologies poised to enhance the quantification of ritalinic acid include:
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and can be an alternative to traditional HPLC. researchgate.net It often provides faster analysis times and uses less organic solvent. An SFC method has been developed to separate the enantiomers of methylphenidate and ritalinic acid, demonstrating its potential for high-throughput applications. researchgate.net
Advanced Mass Spectrometry: The coupling of analytical separation techniques to next-generation mass spectrometers with higher resolution and faster scanning speeds can improve the limits of detection and quantification, allowing for the analysis of smaller sample volumes or trace concentrations.
Automated Sample Preparation: Fully automated systems that combine protein precipitation and solid-phase extraction can significantly increase throughput and reduce manual error, leading to more consistent and reliable results. oup.com
Novel Derivatization Strategies: The use of deuterated derivatizing agents can create isotopically labeled analyte pairs, providing an alternative to the direct synthesis of deuterated standards, which can be expensive and complex. researchgate.net
The integration of DL-erythro Ritalinic Acid-d10 into these advanced workflows will continue to be essential for ensuring data quality, accuracy, and reproducibility. clearsynth.comnih.gov
Table 2: Comparison of Analytical Platforms for Ritalinic Acid Quantification
| Analytical Platform | Principle | Advantages for Ritalinic Acid Analysis | Role of DL-erythro Ritalinic Acid-d10 |
|---|---|---|---|
| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation. oup.com | High sensitivity and specificity; well-established for bioanalysis. oup.com | Internal standard for accurate quantification and correction of matrix effects. researchgate.net |
| HPLC-UV | Separation by high-performance liquid chromatography with detection via UV absorbance. nih.gov | Cost-effective; suitable for higher concentration samples. | Can be used as an internal standard, though co-elution with the analyte is required for UV detection. |
| SFC-MS | Separation using a supercritical fluid as the mobile phase, coupled to a mass spectrometer. researchgate.net | Fast analysis times, excellent for chiral separations, reduced solvent waste. researchgate.net | Essential internal standard for quantification in high-throughput screening. |
| GC-MS | Separation by gas chromatography; requires derivatization to increase volatility. researchgate.net | High chromatographic resolution. | Internal standard for quantitative protocols, especially when using isotopic derivatization agents. researchgate.netnih.gov |
Exploration of Deuterium Kinetic Isotope Effects in Enzyme Mechanism Studies (if applicable)
The substitution of hydrogen with deuterium can slow down reaction rates if the C-H bond is broken in the rate-limiting step of a reaction. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a powerful tool for investigating enzyme mechanisms. nih.govnih.gov
For ritalinic acid, the most direct application of the KIE would be to study the enzymatic reaction that produces it. Ritalinic acid is formed via the hydrolysis of methylphenidate, a reaction catalyzed by the enzyme carboxylesterase 1 (CES1). oup.comoup.com While DL-erythro Ritalinic Acid-d10 is the product, a research study using a deuterated precursor, such as methylphenidate-d10, could provide significant insights into the CES1 mechanism.
By comparing the rate of hydrolysis of normal methylphenidate to that of methylphenidate-d10, researchers could determine if the cleavage of a C-H(D) bond on the piperidine or phenyl ring is involved in the rate-limiting step of the enzymatic reaction. Such a study, modeled after similar investigations into other drugs, could: nih.gov
Elucidate the Catalytic Mechanism: Determine the precise steps of substrate binding and hydrolysis within the CES1 active site. nih.gov
Understand Enantioselectivity: CES1 preferentially hydrolyzes l-methylphenidate (B1246959) over d-methylphenidate. oup.com KIE studies could help explain the structural basis for this selectivity.
Predict Metabolic Variation: Understanding the rate-limiting steps can help predict how genetic variations in the CES1 enzyme might impact drug metabolism in different individuals.
Therefore, while DL-erythro Ritalinic Acid-d10 itself is the endpoint, its deuterated nature is intrinsically linked to the concept of KIE, which can be powerfully applied to its metabolic precursor to unlock fundamental knowledge about drug metabolism pathways. nih.gov
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying DL-erythro Ritalinic Acid-d10 (Major) in environmental or biological samples, and how should method validation be conducted?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to distinguish DL-erythro Ritalinic Acid-d10 from non-deuterated analogs. Validate methods by determining limits of detection (LOD: ~0.1 ng/L) and quantification (LOQ: ~0.5 ng/L) using spiked matrices. Cross-check with gas chromatography (GC-MS) for structural confirmation, especially in complex environmental samples like wastewater .
- Data Validation : Include recovery studies (70–120%) and inter-laboratory comparisons to address matrix effects. Monitor isotopic purity via nuclear magnetic resonance (NMR) to confirm deuterium retention during analysis .
Q. What are the optimal storage conditions for DL-erythro Ritalinic Acid-d10 (Major) to maintain stability, and what degradation products should be monitored?
- Storage Protocol : Store lyophilized aliquots at -20°C in amber vials under inert gas (e.g., argon) to prevent photodegradation and oxidation. For solutions, use acidic buffers (pH 4–5) to minimize hydrolysis .
- Degradation Monitoring : Regularly analyze samples via high-performance liquid chromatography (HPLC) with UV detection at 220 nm. Key degradation products include non-deuterated ritalinic acid (from deuterium loss) and piperidine derivatives (from ring-opening reactions) .
Advanced Research Questions
Q. How can researchers differentiate between exogenous DL-erythro Ritalinic Acid-d10 and endogenous metabolites in pharmacokinetic or environmental studies?
- Isotopic Tracing : Leverage the deuterium label (d10) as a tracer. Use mass spectrometry to detect mass shifts (e.g., +10 Da) and exclude endogenous analogs. In human studies, combine stable isotope labeling with urinary excretion profiling to isolate exogenous contributions .
- Environmental Discrimination : Apply enantiomeric separation techniques (e.g., chiral chromatography) to distinguish DL-erythro Ritalinic Acid-d10 from microbial degradation products, which may exhibit stereoisomeric variations .
Q. What experimental designs are recommended to resolve contradictions in biodegradation rates of DL-erythro Ritalinic Acid-d10 across different microbial communities?
- Controlled Bioreactor Studies : Compare degradation kinetics under standardized conditions (e.g., 25°C, pH 7) using isolates from activated sludge vs. soil. Monitor metabolites via time-course LC-MS to identify rate-limiting steps (e.g., piperidine ring cleavage) .
- Nitrogen Availability Experiments : Test mineralization rates in nitrogen-rich vs. nitrogen-poor media to assess metabolic pathway dependencies. Use 13C-labeled DL-erythro Ritalinic Acid-d10 to track carbon flux via isotope-ratio mass spectrometry (IRMS) .
Q. How can isotopic effects impact the interpretation of DL-erythro Ritalinic Acid-d10’s environmental fate compared to its non-deuterated counterpart?
- Kinetic Isotope Effect (KIE) Analysis : Compare degradation rates of deuterated vs. non-deuterated forms in controlled aquatic microcosms. Expect slower biodegradation for deuterated compounds due to stronger C-D bonds, with KIE values >1.0 indicating significant isotopic effects .
- Ecotoxicity Implications : Design parallel exposure experiments with aquatic organisms (e.g., Pungitius pungitius) to assess whether deuterium labeling alters bioaccumulation patterns. Use LC-MS/MS to quantify tissue-specific uptake .
Methodological Best Practices
Q. What statistical approaches are critical for analyzing dose-response relationships in DL-erythro Ritalinic Acid-d10 toxicity studies?
- Nonlinear Regression Modeling : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC50 values. Account for censored data (e.g., below-detection-limit samples) using maximum likelihood estimation .
- Multivariate Analysis : Apply principal component analysis (PCA) to disentangle confounding variables (e.g., pH, temperature) in environmental fate studies .
Q. How should researchers address batch-to-batch variability in synthesized DL-erythro Ritalinic Acid-d10 for reproducibility?
- Quality Control : Require suppliers to provide certificates of analysis (CoA) with ≥98% isotopic purity and <0.15% organic impurities. Cross-validate via independent NMR and LC-MS profiling .
- In-House Validation : Re-synthesize small batches via optimized routes (e.g., catalytic deuteration at 80–130°C) and compare impurity profiles using high-resolution mass spectrometry (HRMS) .
Ethical and Reporting Considerations
Q. What ethical safeguards are necessary for in vivo studies involving DL-erythro Ritalinic Acid-d10?
- Protocol Design : Exclude vulnerable populations (e.g., pregnant organisms) unless ecotoxicological relevance is explicitly justified. Justify sample sizes using power analysis to minimize animal use .
- Data Transparency : Publish raw LC-MS/MS datasets in repositories like Zenodo, with metadata documenting deuterium stability and handling conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
